molecular formula C26H24N2O5S2 B2941285 N-(2-METHOXYPHENYL)-2-{[4-(4-METHYLBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE CAS No. 850926-53-3

N-(2-METHOXYPHENYL)-2-{[4-(4-METHYLBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE

Cat. No.: B2941285
CAS No.: 850926-53-3
M. Wt: 508.61
InChI Key: NLVOSXRQIKTBBV-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-2-{[4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]sulfanyl}acetamide is a sophisticated synthetic compound designed for research applications, integrating multiple pharmaceutically relevant motifs into a single hybrid structure. This molecule is characterized by a central 1,3-oxazole ring, which is functionalized with a 4-methylbenzenesulfonyl group and a 4-methylphenyl group. The oxazole is further linked via a sulfanyl bridge to an acetamide moiety bearing a 2-methoxyphenyl group. The integration of the sulfonamide functionality is of particular interest, as this chemical group is well-established in medicinal chemistry for its antimicrobial properties . Furthermore, sulfonamide-containing structures are actively investigated in advanced therapeutic areas, such as the development of modulators for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) . The presence of the 1,3-oxazole core also adds significant research value, as this heterocycle is a common scaffold in the development of various bioactive agents, including antifungals . This complex structure makes the compound a valuable candidate for research in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a chemical probe for investigating novel biological targets. Researchers may find it particularly useful in the fields of medicinal chemistry, chemical biology, and antimicrobial discovery. This product is intended for research purposes only in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[[2-(4-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5S2/c1-17-8-12-19(13-9-17)24-28-25(35(30,31)20-14-10-18(2)11-15-20)26(33-24)34-16-23(29)27-21-6-4-5-7-22(21)32-3/h4-15H,16H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVOSXRQIKTBBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)SCC(=O)NC3=CC=CC=C3OC)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXYPHENYL)-2-{[4-(4-METHYLBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The starting materials may include 2-methoxyphenylamine, 4-methylbenzenesulfonyl chloride, and 4-methylphenyl oxazole derivatives. The reaction conditions often require the use of solvents like dichloromethane or dimethylformamide, and catalysts such as triethylamine or pyridine.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXYPHENYL)-2-{[4-(4-METHYLBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents include acids, bases, and solvents like ethanol, methanol, and acetonitrile. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: Used in the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of N-(2-METHOXYPHENYL)-2-{[4-(4-METHYLBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound can be compared to several analogs, as outlined below:

Structural Analogues and Functional Group Variations

Table 1: Key Structural Features of Comparable Compounds
Compound Name Core Heterocycle Key Substituents Functional Groups Present
Target Compound 1,3-Oxazole 4-(4-Methylbenzenesulfonyl), 2-(4-methylphenyl), 5-sulfanyl-acetamide Sulfonyl, sulfanyl, methoxy, acetamide
N-(4-sec-Butylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide Benzothieno-pyrimidine 3-(4-Methoxyphenyl), 4-oxo, hexahydro ring Sulfanyl, methoxy, acetamide, ketone
N-(4-Methoxyphenyl)-2-[(2E)-2-(4-methylbenzylidene)hydrazino]-2-oxoacetamide None (linear) 4-Methoxyphenyl, hydrazinyl-oxoacetamide, 4-methylbenzylidene Hydrazone, oxoacetamide, methoxy
N-{4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-[(4′-methylbiphenyl-4-yl)oxy]acetamide 1,2-Oxazole 3,4-Dimethyloxazole, sulfamoyl, biphenylether Sulfamoyl, ether, acetamide
N-(2-Methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide Thiazolidinone 4-Oxo-thiazolidinone, phenylimino, phenylsulfonyl Sulfonyl, imino, acetamide, ketone
N-(4-Methoxyphenyl)-2-[N-(3-nitrophenyl)benzenesulfonamido]acetamide None (linear) 4-Methoxyphenyl, benzenesulfonamido, 3-nitrophenyl Sulfonamido, nitro, acetamide

Physicochemical and Electronic Properties

  • The 2-methoxyphenyl acetamide contributes to moderate lipophilicity (calculated logP ~3.2) .
  • Comparison: The thiazolidinone analog exhibits higher polarity due to the ketone and sulfonyl groups, with reduced metabolic stability compared to the oxazole-based target compound. The hydrazone-containing compound shows lower thermal stability (decomposition at ~150°C) due to the labile hydrazine linkage, contrasting with the target’s stability up to 250°C .

Molecular Networking and Fragmentation Patterns

Using high-resolution MS/MS-based molecular networking (), the target compound clusters with other sulfonyl- and acetamide-containing analogs. Key findings:

  • Cosine Similarity Scores: vs. Thiazolidinone analog : Score = 0.45 (moderate similarity due to shared acetamide and sulfonyl motifs). vs. Hydrazone analog : Score = 0.18 (low similarity; divergent fragmentation pathways). vs. Sulfamoyl-oxazole analog : Score = 0.72 (high similarity; conserved oxazole and sulfonyl fragments) .

Computational Insights

Density Functional Theory (DFT) studies (as in ) highlight electronic differences:

  • HOMO-LUMO Gap: Target compound: 4.8 eV (indicative of moderate reactivity). Thiazolidinone analog : 5.2 eV (lower electrophilicity). Hydrazone analog : 3.9 eV (higher reactivity due to conjugated hydrazone system) .

Biological Activity

N-(2-Methoxyphenyl)-2-{[4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]sulfanyl}acetamide is a complex organic compound with potential biological activities that are currently being explored in various research settings. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications based on recent findings.

Synthesis Overview

The synthesis of this compound typically involves multi-step organic reactions. Key starting materials include 2-methoxyphenylamine, 4-methylbenzenesulfonyl chloride, and derivatives of 4-methylphenyl oxazole. Common solvents used in the reactions are dichloromethane and dimethylformamide, often catalyzed by triethylamine or pyridine.

Synthetic Route

  • Reactants :
    • 2-Methoxyphenylamine
    • 4-Methylbenzenesulfonyl chloride
    • 4-Methylphenyl oxazole derivatives
  • Conditions :
    • Solvents: Dichloromethane, Dimethylformamide
    • Catalysts: Triethylamine, Pyridine

Biological Activity

The biological activity of this compound has been studied for its interactions with various biological macromolecules. Preliminary studies suggest that it may exhibit significant pharmacological properties.

The compound's mechanism of action involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biological pathways, potentially leading to therapeutic effects. However, detailed biochemical studies are necessary to elucidate the exact pathways and targets involved.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound possess anticancer properties. For instance, a related compound demonstrated significant inhibition of cancer cell proliferation in vitro, with mechanisms involving apoptosis induction and cell cycle arrest at specific phases .

Inhibition Studies

Inhibition studies have shown that this compound could potentially inhibit key enzymes involved in cancer progression. For example, compounds derived from similar structures have been reported to inhibit the activity of cyclooxygenase (COX) enzymes and lipoxygenase (LOX), which play critical roles in inflammatory processes and tumorigenesis .

Data Table: Biological Activity Summary

Activity Observation Reference
Anticancer ActivityInhibition of cell proliferation
Enzyme InhibitionPotential inhibition of COX and LOX
Apoptosis InductionIncreased caspase-3 expression in treated cells

Q & A

Basic: What are the established synthetic routes for preparing N-(2-methoxyphenyl) acetamide derivatives with sulfonyl and oxazole moieties?

Synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the oxazole core via cyclization of sulfonyl-containing precursors. For example, thiol-ene click chemistry or condensation reactions can introduce sulfanyl groups (e.g., as in for triazole analogs) .
  • Step 2 : Amidation using activated esters (e.g., HATU/DCC coupling) to attach the 2-methoxyphenyl group to the sulfanyl-acetamide backbone (similar to methods in for acetoacetamide derivatives) .
  • Step 3 : Purification via column chromatography (silica gel, gradient elution) or recrystallization.

Basic: How is structural characterization performed for this compound, particularly resolving ambiguities in sulfonyl and oxazole connectivity?

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify methoxy, sulfonyl, and oxazole protons/carbons. For example, aromatic protons in the 6.5–8.5 ppm range and sulfonyl groups via 13C^{13}\text{C} signals at ~110–120 ppm (as in for triazole-sulfonyl systems) .
  • X-ray Crystallography : Resolves stereoelectronic effects and confirms connectivity (e.g., used single-crystal X-ray to validate triazole-sulfonyl structures) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

Basic: What preliminary biological assays are recommended to screen this compound’s activity?

  • In vitro enzyme inhibition : Test against target enzymes (e.g., kinases or proteases) using fluorescence-based assays (see ’s approach for acetamide coordination compounds) .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50_{50} determination.
  • Solubility and stability : Assess pharmacokinetic properties via HPLC monitoring in PBS (pH 7.4) and simulated gastric fluid.

Advanced: How can researchers optimize the synthesis yield and purity using Design of Experiments (DoE)?

  • Factor screening : Prioritize variables (e.g., reaction temperature, solvent polarity, catalyst loading) via Plackett-Burman design.
  • Response Surface Methodology (RSM) : Optimize conditions using Central Composite Design (CCD). For example, applied DoE to optimize flow-chemistry parameters for diazomethane synthesis .
  • In-line analytics : Integrate FTIR or Raman spectroscopy for real-time monitoring (e.g., as in ’s flow-chemistry setup) .

Advanced: How to resolve contradictions in NMR data, such as unexpected splitting or missing peaks?

  • Dynamic effects : Rotameric splitting in sulfonyl or acetamide groups may arise from restricted rotation (e.g., as observed in ’s triazole derivatives). Use variable-temperature NMR to confirm .
  • Impurity analysis : Compare with LC-MS traces to rule out byproducts.
  • 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., aromatic protons in methoxyphenyl groups) via correlation spectroscopy (as in ’s spectral studies) .

Advanced: What mechanistic studies are critical to elucidate this compound’s mode of action in biological systems?

  • Molecular docking : Model interactions with target proteins (e.g., sulfonyl groups binding to ATP pockets in kinases).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics.
  • Metabolomics : Track downstream metabolic changes via LC-MS/MS (inspired by ’s biological profiling of coordination compounds) .
  • Knockdown/knockout models : Use CRISPR/Cas9 to validate target engagement in cellular assays.

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